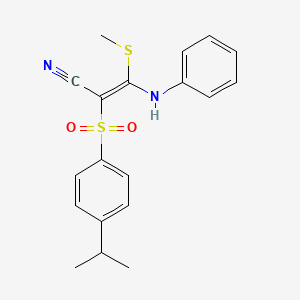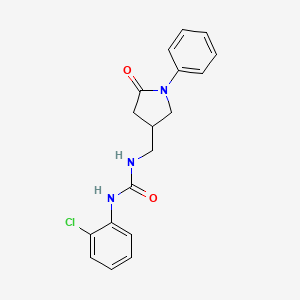
1-(2-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in agricultural practices to enhance the growth and development of fruits, vegetables, and ornamental plants. CPPU has also been studied for its potential applications in scientific research, particularly in the field of plant biology.
Wissenschaftliche Forschungsanwendungen
Toxic Effects of Chlorophenols in Fish
Chlorophenols (CPs) are environmental contaminants that can accumulate in organisms through food chains, leading to toxic effects in aquatic organisms, particularly fish. CPs induce oxidative stress, affect the immune system by altering cell counts and suppressing immune responses, disrupt endocrine function, and at higher concentrations, induce apoptosis via various pathways. At lower concentrations, they promote cell proliferation and foster environments prone to cancer by increasing mutation rates and oxidative DNA lesions. This suggests a need for understanding similar compounds' environmental impacts and potential toxicity mechanisms (Ge et al., 2017).
Urea Biosensors
Urea biosensors have seen significant advancements for detecting and quantifying urea concentrations. These biosensors utilize enzymes like urease as bioreceptor elements and employ various materials for enzyme immobilization. Such advancements highlight the potential for developing sensitive detection systems for compounds related to urea, offering insights into applications in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors as Potential Drugs
The study of urease inhibitors underscores the therapeutic potential of targeting enzymatic pathways involved in infections caused by certain bacteria in the gastric and urinary tracts. This highlights the possibility of exploring urea derivatives for their inhibitory effects on specific biochemical pathways, suggesting a route for drug development and therapeutic applications (Kosikowska & Berlicki, 2011).
Applications in Drug Design
Ureas play a crucial role in drug design due to their unique hydrogen-binding capabilities. They are incorporated in small molecules displaying a broad range of bioactivities, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the relevance of exploring urea derivatives in the medicinal chemistry field for developing new therapeutic agents (Jagtap et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-8-4-5-9-16(15)21-18(24)20-11-13-10-17(23)22(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKQCOTBSZIMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)
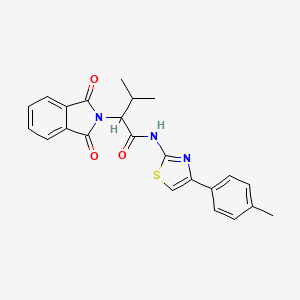
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)
![2,5-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2418431.png)
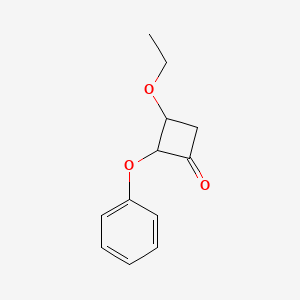
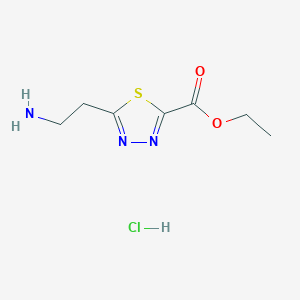

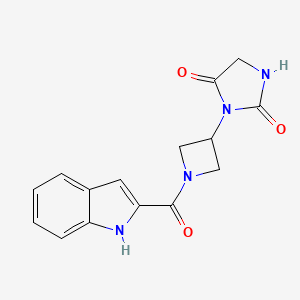
![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
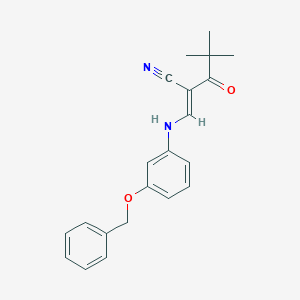

![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
